molecular formula C18H15NO4 B13992738 Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate CAS No. 205115-25-9

Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate

Cat. No.: B13992738
CAS No.: 205115-25-9
M. Wt: 309.3 g/mol
InChI Key: HDLDWVDKDMHNJO-UHFFFAOYSA-N
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Description

Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate typically involves the reaction of diphenylmethanol with isoxazolecarboxylic acid derivatives under specific conditions. One common method includes the esterification of 3-(diphenylmethoxy)-5-isoxazolecarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles like amines or thiols replace specific substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

  • Methyl 3-(phenylmethoxy)-5-isoxazolecarboxylate
  • Methyl 3-(benzylmethoxy)-5-isoxazolecarboxylate
  • Methyl 3-(diphenylmethoxy)-4-isoxazolecarboxylate

Comparison: Methyl 3-(diphenylmethoxy)-5-isoxazolecarboxylate is unique due to the presence of two phenyl groups attached to the methoxy moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency in biological assays.

Properties

CAS No.

205115-25-9

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

methyl 3-benzhydryloxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C18H15NO4/c1-21-18(20)15-12-16(19-23-15)22-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,17H,1H3

InChI Key

HDLDWVDKDMHNJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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